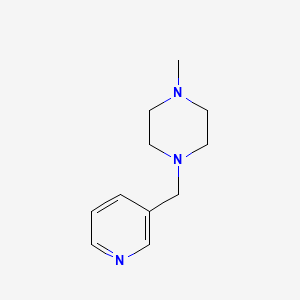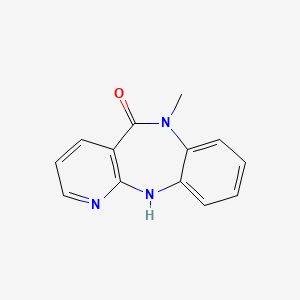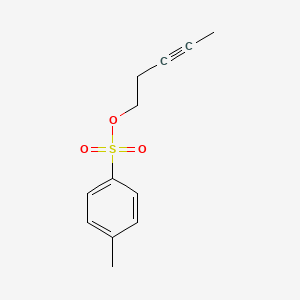
Poly(ethyl acrylate/acrylic acid)
Übersicht
Beschreibung
Poly(ethyl acrylate/acrylic acid), is a polymer formed from the monomers 2-propenoic acid and ethyl 2-propenoate. This compound is known for its versatility and is widely used in various industrial applications due to its unique properties such as flexibility, transparency, and resistance to environmental factors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The polymerization of 2-propenoic acid with ethyl 2-propenoate is typically carried out through free radical polymerization. This process involves the use of initiators such as peroxides or azo compounds to generate free radicals, which then initiate the polymerization reaction. The reaction is usually conducted in a solvent like ethanol or ethyl acetate under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this polymer often involves bulk or solution polymerization techniques. Bulk polymerization is carried out without any solvent, while solution polymerization uses a solvent to dissolve the monomers and the resulting polymer. The choice of method depends on the desired properties of the final product and the specific application requirements .
Analyse Chemischer Reaktionen
Types of Reactions
Poly(ethyl acrylate/acrylic acid), can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various halogenating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction can lead to the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
Poly(ethyl acrylate/acrylic acid), has a wide range of applications in scientific research:
Chemistry: Used as a co-monomer in the synthesis of various copolymers with tailored properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical excipients and controlled-release drug delivery systems.
Wirkmechanismus
The mechanism of action of Poly(ethyl acrylate/acrylic acid), involves the interaction of its polymer chains with various molecular targets. The polymer chains can form physical or chemical bonds with other molecules, leading to the desired effects. For example, in drug delivery systems, the polymer can encapsulate the drug molecules and release them in a controlled manner .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyacrylic acid: A polymer of 2-propenoic acid, known for its superabsorbent properties.
Polymethyl methacrylate: A polymer of methyl 2-methylpropenoate, commonly used as a glass substitute due to its transparency and durability
Uniqueness
Poly(ethyl acrylate/acrylic acid), stands out due to its unique combination of flexibility, transparency, and environmental resistance. These properties make it suitable for a wide range of applications, from industrial coatings to biomedical devices .
Eigenschaften
CAS-Nummer |
25085-35-2 |
|---|---|
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
ethyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C5H8O2.C3H4O2/c1-3-5(6)7-4-2;1-2-3(4)5/h3H,1,4H2,2H3;2H,1H2,(H,4,5) |
InChI-Schlüssel |
XHIOOWRNEXFQFM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C.C=CC(=O)O |
Kanonische SMILES |
CCOC(=O)C=C.C=CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol](/img/structure/B1616552.png)
![5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1616555.png)

![3-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B1616557.png)




![2-Ethyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1616568.png)




![7,7-Dichloro-2-oxabicyclo[4.1.0]heptane](/img/structure/B1616573.png)
